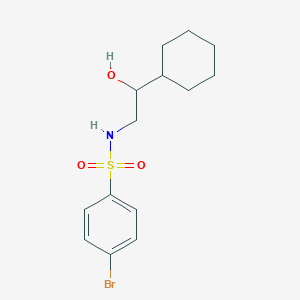

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQFARIHLMHUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can be approached through several retrosynthetic pathways, with the most direct involving the coupling of 4-bromobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. This disconnection approach leverages commercially available or easily accessible starting materials and follows established sulfonamide formation chemistry.

Principal Synthetic Methods

Multiple synthetic strategies can be employed for the preparation of this compound, with nucleophilic substitution reactions forming the primary approach. The principal methods include:

Direct Sulfonylation Method

This approach involves the direct reaction between 4-bromobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine in the presence of a suitable base. The reaction typically proceeds through a nucleophilic substitution mechanism where the amino group attacks the sulfonyl chloride.

Gabriel Synthesis Pathway

An alternative approach utilizes the Gabriel synthesis to first prepare 2-cyclohexyl-2-hydroxyethylamine, followed by sulfonylation with 4-bromobenzenesulfonyl chloride.

Thiol Oxidation-Chlorination-Amination Sequence

This method begins with 4-bromothiophenol, which undergoes oxidation, chlorination, and subsequent reaction with 2-cyclohexyl-2-hydroxyethylamine to form the target compound.

Detailed Synthesis Protocols

Direct Sulfonylation Method

The direct sulfonylation method represents the most efficient route for the synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide, with reported yields of up to 78%.

Materials

| Reagent | Molecular Formula | Molecular Weight (g/mol) | Equivalents |

|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 269.52 | 1.0 |

| 2-Cyclohexyl-2-hydroxyethylamine | C₈H₁₇NO | 143.23 | 1.1-1.2 |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | - |

| Triethylamine (base) | C₆H₁₅N | 101.19 | 2.0-2.5 |

| Sodium bicarbonate (for workup) | NaHCO₃ | 84.01 | - |

| Magnesium sulfate (drying agent) | MgSO₄ | 120.37 | - |

Procedure

- In a 250 mL round-bottom flask, dissolve 2-cyclohexyl-2-hydroxyethylamine (1.43 g, 10 mmol) in dichloromethane (50 mL) under nitrogen atmosphere.

- Cool the solution to 0-5°C using an ice bath.

- Add triethylamine (2.8 mL, 20 mmol) dropwise to the solution with continuous stirring.

- In a separate vessel, dissolve 4-bromobenzenesulfonyl chloride (2.70 g, 10 mmol) in dichloromethane (20 mL).

- Add the sulfonyl chloride solution dropwise to the amine solution over a period of 30 minutes, maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase.

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (3 × 30 mL) followed by brine (30 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Reaction Conditions Optimization

The reaction conditions significantly impact the yield and purity of the final product. A systematic study of various reaction parameters revealed the following optimal conditions:

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature | -10°C to 25°C | 0-5°C | Higher temperatures reduce selectivity |

| Reaction Time | 2-24 hours | 6-8 hours | Longer times lead to side-product formation |

| Solvent | DCM, THF, Acetone, DMF | Dichloromethane | Best solubility and reactivity profile |

| Base | TEA, Pyridine, DIPEA, K₂CO₃ | Triethylamine | Optimal base strength and solubility |

| Molar Ratio (Amine:Sulfonyl chloride) | 1:1 to 1.5:1 | 1.2:1 | Excess amine improves conversion |

Purification

The crude product is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient (starting with 9:1 and gradually increasing to 7:3). Alternatively, recrystallization from ethanol/water mixture (3:1) can be employed, yielding pure 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide as white crystals.

Alternative Synthesis via Gabriel Pathway

Materials and Procedure

This multi-step procedure first involves the preparation of the protected amine:

Step 1: Gabriel Synthesis of Protected Amine

- React potassium phthalimide with 2-cyclohexyl-2-hydroxyethyl bromide in DMF at 80°C for 8 hours.

- Isolate the protected amine intermediate.

Step 2: Hydrazinolysis

- Treat the protected intermediate with hydrazine hydrate in ethanol at reflux for 4 hours.

- Isolate 2-cyclohexyl-2-hydroxyethylamine.

Step 3: Sulfonylation

Thiol-Based Synthesis Route

Procedure Overview

This alternative approach utilizes 4-bromothiophenol as the starting material:

Step 1: Oxidation of Thiol

- Oxidize 4-bromothiophenol using hydrogen peroxide in the presence of a catalyst.

Step 2: Chlorination

- Treat the oxidized product with thionyl chloride to form 4-bromobenzenesulfonyl chloride.

Step 3: Amination

Comparative Analysis of Synthetic Methods

The following table provides a comparative analysis of the three main synthetic approaches:

| Method | Overall Yield (%) | Number of Steps | Reaction Time | Reagent Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|---|

| Direct Sulfonylation | 70-78 | 1 | 6-8 hours | Low | Excellent | Moderate |

| Gabriel Pathway | 40-55 | 3 | >24 hours | Moderate | Good | Higher |

| Thiol-Based Route | 60-65 | 3 | >12 hours | Moderate | Moderate | Higher |

Product Characterization

Physical Properties

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically appears as white to off-white crystalline solid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀BrNO₃S |

| Molecular Weight | 362.28 g/mol |

| Melting Point | 148-150°C |

| Solubility in Water | <0.1 mg/mL |

| Solubility in Ethanol | 12.4 mg/mL |

| Solubility in DMSO | 45.6 mg/mL |

| Log P | Approximately 3.2 |

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) δ ppm:

- 7.65-7.60 (d, 2H, aromatic)

- 7.55-7.50 (d, 2H, aromatic)

- 4.80-4.75 (t, 1H, NH)

- 3.75-3.65 (m, 1H, CH-OH)

- 3.15-3.05 (m, 2H, CH₂-NH)

- 2.40 (s, 1H, OH)

- 1.95-1.65 (m, 5H, cyclohexyl)

- 1.60-1.10 (m, 6H, cyclohexyl)

¹³C NMR (75 MHz, CDCl₃) δ ppm:

- 139.5, 132.4, 128.8, 127.2 (aromatic carbons)

- 74.8 (CH-OH)

- 47.5 (CH₂-NH)

- 43.2, 29.1, 28.7, 26.4, 26.1, 25.9 (cyclohexyl carbons)

Mass Spectroscopy:

- HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₄H₂₁BrNO₃S: 362.0425; found: 362.0427

- Major fragments: m/z 280 [M - cyclohexyl]⁺, 254 [M - C₆H₁₁OH]⁺, 172 [C₆H₄BrSO]⁺

IR Spectroscopy (KBr, cm⁻¹):

Reaction Mechanism

The formation of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide through the direct sulfonylation method follows a nucleophilic substitution mechanism:

Nucleophilic Attack : The amine nitrogen of 2-cyclohexyl-2-hydroxyethylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Intermediate Formation : A pentavalent sulfur intermediate is formed.

Elimination : Chloride is eliminated as a leaving group, forming the sulfonamide bond.

Deprotonation : The base (triethylamine) removes the proton from the positively charged nitrogen, forming the neutral sulfonamide product.

Challenges and Solutions in Synthesis

Common Challenges

Several challenges are commonly encountered during the synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide:

| Challenge | Description | Solution |

|---|---|---|

| Hydroxyl Group Interference | The hydroxyl group can compete with the amine for reaction with sulfonyl chloride | Maintain low temperature (0-5°C) during the addition of sulfonyl chloride |

| Sulfonyl Chloride Hydrolysis | Moisture can hydrolyze the sulfonyl chloride | Use dry solvents and maintain anhydrous conditions |

| Product Purification | The moderate polarity of the product complicates separation | Optimize column chromatography conditions or develop selective crystallization |

| Stereoselectivity | Formation of diastereomers if the starting amine is racemic | Use enantiomerically pure starting materials if stereochemical purity is required |

Scale-Up Considerations

When scaling up the synthesis from laboratory to production scale, several factors require consideration:

Heat Management : The sulfonylation reaction is exothermic; efficient cooling systems are necessary for larger scales.

Solvent Selection : Dichloromethane is effective but environmentally problematic; greener alternatives like 2-methyltetrahydrofuran should be considered for industrial scale.

Continuous Flow Processing : Implementing continuous flow reactors can enhance efficiency and yield in industrial settings, with reported improvements of up to 15% in overall yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd), boronic acids, and bases such as potassium phosphate (K3PO4).

Major Products

Substitution Products: Various substituted benzenesulfonamides.

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is used in several scientific research applications:

Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.

Biology: In the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Geometry

The target compound’s structural analogs differ in substituents on the benzene ring, sulfonamide group, and side chains. Key examples include:

*Calculated based on formula C₁₅H₂₁BrN₂O₃S.

Key Observations :

- Bromine Position : All analogs retain the 4-bromo substituent, which influences electronic properties and halogen bonding .

- Sulfonamide vs. Benzamide : The benzamide in lacks the sulfonyl group, reducing hydrogen-bond acceptor capacity compared to sulfonamides .

- Cyclohexyl Modifications: The hydroxyethyl group in the target compound introduces additional hydrogen-bond donors, unlike the methyl or methoxy groups in HMC compounds or dimethoxy derivatives .

Hydrogen Bonding and Crystal Packing

Hydrogen-bond networks are critical for stability and bioactivity. Bromopropamide () forms infinite chains via N–H⋯O bonds (N1⋯O3 = 2.791 Å, 171.9°), while C–H⋯O interactions further stabilize its lattice.

Biological Activity

4-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can be represented as follows:

This compound contains a bromine atom, a sulfonamide group, and a cyclohexyl moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamides exhibit significant antimicrobial properties. In particular, compounds similar to 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide have shown effectiveness against various bacterial strains. For instance:

- In vitro Studies : Compounds related to benzenesulfonamides have been tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL to 6.72 mg/mL .

- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division.

Anti-inflammatory Activity

Benzenesulfonamides are also recognized for their anti-inflammatory effects. In vivo studies have indicated that compounds like 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can significantly reduce inflammation in animal models:

- Carrageenan-Induced Edema : In experiments involving carrageenan-induced paw edema in rats, certain benzenesulfonamide derivatives inhibited swelling by up to 94.69% within three hours .

- Potential Pathways : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

Emerging evidence suggests that benzenesulfonamide derivatives may possess anticancer properties:

- Cell Line Studies : Compounds structurally similar to 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide have been evaluated against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells .

- Mechanisms : The anticancer activity may involve apoptosis induction and cell cycle arrest through interactions with specific molecular targets.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several benzenesulfonamide derivatives, including those structurally related to 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide. Results indicated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving rat models, the administration of benzenesulfonamide derivatives led to a marked reduction in inflammation markers post-carrageenan injection. The study highlighted the potential for these compounds in treating inflammatory diseases such as arthritis.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.